Decumbenine B

Description

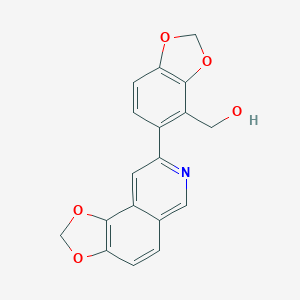

Structure

3D Structure

Properties

IUPAC Name |

[5-([1,3]dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxol-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-7-13-11(2-4-16-18(13)24-9-22-16)14-5-12-10(6-19-14)1-3-15-17(12)23-8-21-15/h1-6,20H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOMWDNIMJHCDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=CC(=NC=C3C=C2)C4=C(C5=C(C=C4)OCO5)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501166636 |

Source

|

| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164991-68-8 |

Source

|

| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164991-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,3-Dioxolo[4,5-f]isoquinolin-8-yl)-1,3-benzodioxole-4-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501166636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

isolation and structure elucidation of "Decumbenine B"

An In-Depth Technical Guide to the Isolation and Structure Elucidation of Decumbenine B

Introduction: The Pursuit of Bioactive Alkaloids

The genus Corydalis is a prolific source of structurally diverse and biologically active alkaloids, which have been a cornerstone of traditional medicine for centuries.[1] Among these, this compound, an isoquinoline alkaloid isolated from the bulbs of Corydalis decumbens, represents a fascinating molecular scaffold.[2][3] The elucidation of such natural products is a foundational exercise in pharmacognosy and drug discovery, providing templates for novel therapeutics. Establishing the precise molecular structure is non-trivial; it requires a systematic and multi-faceted analytical approach that validates itself at every stage.

This guide provides a comprehensive, field-proven methodology for the isolation and complete structural characterization of this compound. It is designed for researchers in natural product chemistry and drug development, offering not just a sequence of protocols, but the underlying scientific rationale that governs each experimental choice.

Part 1: Isolation of this compound

The journey from a complex plant matrix to a pure, crystalline compound is one of progressive purification. The strategy is predicated on exploiting the specific physicochemical properties of the target alkaloid—in this case, its basicity and polarity—to systematically remove impurities.

Sourcing and Preparation of Botanical Material

The starting point is the acquisition and preparation of the plant material, the bulbs of Corydalis decumbens.[2][3]

-

Rationale: The concentration of secondary metabolites can vary significantly based on the plant's geographic location, season of collection, and developmental stage. Proper preparation is critical to preserve chemical integrity and maximize extraction efficiency.

-

Protocol:

-

Collect fresh bulbs of Corydalis decumbens.

-

Clean the bulbs to remove soil and foreign matter.

-

Dry the material in a well-ventilated oven at a controlled temperature (typically 40-50°C) to prevent enzymatic degradation of the alkaloids.[4]

-

Pulverize the dried bulbs into a fine powder using a grinder to increase the surface area available for solvent extraction.

-

Extraction: Liberating the Crude Alkaloids

The goal of extraction is to efficiently transfer the alkaloids from the solid plant matrix into a liquid solvent. For alkaloids, an acid-base extraction strategy is exceptionally effective.

-

Rationale: Most alkaloids exist in plants as salts. They are typically soluble in polar solvents like methanol or ethanol. The extraction is often facilitated by acidification, which ensures the alkaloids remain in their protonated, salt form, enhancing their solubility in the alcohol-water mixture.[4] Subsequent liquid-liquid partitioning based on pH allows for the separation of basic alkaloids from neutral and acidic impurities.

-

Protocol: Acid-Base Maceration & Partitioning [4]

-

Macerate 1 kg of the powdered plant material in 8 L of 95% ethanol acidified with 2% HCl to a pH of 3-4.

-

Allow the mixture to stand for 48-72 hours with occasional agitation.

-

Filter the mixture and concentrate the filtrate using a rotary evaporator under reduced pressure to yield a crude extract.

-

Dissolve the crude extract in 500 mL of 2% HCl (aqueous).

-

Transfer the acidic solution to a large separatory funnel and wash it three times with 300 mL of chloroform to remove non-alkaloidal, lipophilic impurities. The protonated alkaloid salts will remain in the aqueous layer.

-

Make the aqueous layer alkaline (pH 9-10) by the slow addition of ammonium hydroxide. This deprotonates the alkaloids, converting them into their free-base form.

-

Extract the liberated alkaloid free bases three times with 400 mL of chloroform. The neutral alkaloids are now soluble in the organic solvent.

-

Combine the chloroform layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

-

Chromatographic Purification: From Mixture to Pure Compound

With a complex mixture of crude alkaloids, multi-stage chromatography is essential. The process separates compounds based on their differential affinities for a stationary phase and a mobile phase.

-

Rationale: A multi-modal approach, using different stationary phases and separation principles, is required for resolving structurally similar alkaloids.[5]

-

Silica Gel Column Chromatography (CC): Separates compounds primarily based on polarity. More polar compounds interact more strongly with the silica and elute later.

-

Sephadex LH-20 CC: An alkylated dextran gel that separates compounds based on a combination of size exclusion and adsorption in alcoholic solvents. It is particularly effective for separating alkaloids from pigments and flavonoids.[5]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final purification of the target compound. Reverse-phase (e.g., C18) HPLC separates compounds based on hydrophobicity.[6]

-

-

Silica Gel Column: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the methanol concentration). Fractions are collected and monitored by Thin Layer Chromatography (TLC) using Dragendorff's reagent to visualize alkaloid-containing spots.

-

Sephadex LH-20 Column: Fractions from the silica column containing compounds with similar TLC profiles are combined and further purified on a Sephadex LH-20 column, typically using methanol as the eluent.[5]

-

Preparative HPLC: The fraction identified as containing this compound is subjected to a final purification step using reverse-phase preparative HPLC to yield the pure compound.

Part 2: Structure Elucidation of this compound

Once a pure compound is isolated, its molecular structure must be determined. This is a deductive process where evidence from multiple spectroscopic techniques is pieced together like a puzzle.

High-Resolution Mass Spectrometry (HR-MS)

-

Trustworthiness: The first step in structure elucidation is to determine the exact molecular formula. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HR-MS), commonly using an Electrospray Ionization (ESI) source, provides a highly accurate mass measurement (typically to within 5 ppm).[7] This precision is critical for unambiguously determining the elemental composition.

-

Protocol:

-

Dissolve a small amount of pure this compound in a suitable solvent (e.g., methanol).

-

Infuse the sample into an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer.

-

Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

-

Use the instrument's software to calculate the molecular formula based on the exact mass of the [M+H]⁺ ion.

-

| Parameter | Result for this compound | Source |

| Molecular Formula | C₁₈H₁₃NO₅ | [3] |

| Exact Mass | 323.0794 g/mol | [3] |

| Observed [M+H]⁺ | 324.0867 | [Calculated] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the detailed structure of organic molecules in solution.[8] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D and 2D NMR experiments is required for a complete assignment.[9][10]

-

¹H NMR (Proton NMR): Provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin coupling).[11]

-

¹³C NMR (Carbon NMR): Shows the number of distinct carbon atoms in the molecule. Coupled with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, it allows for the classification of each carbon as a CH₃, CH₂, CH, or a quaternary carbon.[12]

-

Expertise & Experience: While 1D spectra provide the pieces of the puzzle, 2D spectra reveal how they connect. The choice of experiment is dictated by the specific structural question being asked.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H connectivity). This is used to trace out spin systems, such as the protons on an aromatic ring or an alkyl chain.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C connectivity). This is the primary method for assigning carbons that have attached protons.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges, typically two or three bonds. This is the key experiment for connecting different spin systems and identifying the positions of quaternary carbons and heteroatoms.[12]

-

(Note: Specific NMR data for this compound is reported in specialized databases and original isolation papers. The following is a representative table illustrating how such data would be presented.)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (from H to C) |

| 1 | 145.2 | 8.90 (s) | C3, C4a, C12b |

| 3 | 118.5 | 7.65 (d, 5.5) | C1, C4, C4a |

| 4 | 108.2 | 7.50 (d, 5.5) | C3, C4a, C5 |

| 4a | 129.0 | - | - |

| 5 | 148.1 | - | - |

| 6 | 102.5 | 6.15 (s) | C5, C6a, C8 |

| 6a | 147.8 | - | - |

| ... | ... | ... | ... |

| OCH₂O | 101.8 | 6.05 (s) | C5, C6a |

Final Confirmation

-

Authoritative Grounding: The final step is to compare the experimentally determined structure with existing data. The structure of this compound has been confirmed through total synthesis, providing an unambiguous validation of the spectroscopic assignments.[13] Any newly isolated sample should have its spectroscopic data (NMR, MS) and physical properties (e.g., melting point, optical rotation) compared against these authoritative reports.

Conclusion

The isolation and structure elucidation of this compound is a quintessential example of the modern natural product discovery workflow. It relies on a logical progression from classical phytochemical techniques, such as acid-base extraction and column chromatography, to sophisticated spectroscopic analysis. The synergy between high-resolution mass spectrometry for molecular formula determination and a suite of 1D and 2D NMR experiments for mapping atomic connectivity provides a self-validating system for determining complex molecular architectures. The protocols and rationale detailed in this guide represent a robust framework applicable to the broader class of isoquinoline alkaloids and other natural products.

References

-

Yao, G., Wang, Y., Li, L., & Ye, J. (2020). Alkaloids from Corydalis decumbens modulate neuronal excitability. Bioorganic Chemistry, 99, 103795. [Link]

-

Zhang, F., Li, Y., Peng, L., & Chen, G. (2017). Alkaloid constituents from Corydalis decumbens. Journal of China Pharmaceutical University, 48(5), 553-558. [Link]

-

Yao, G., Wang, Y., Li, L., & Ye, J. (2018). Alkaloids from Corydalis decumbens suppress neuronal excitability in primary cultures of mouse neocortical neurons. Phytochemistry, 150, 85-92. [Link]

-

Powers, R. (2014). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. [Link]

-

Wang, Y. F., Chen, Y., Liu, Y. L., Wang, Y. H., & Qin, G. W. (2020). One new phthalideisoquinoline alkaloid from bulbs of Corydalis decumbens. Zhongguo Zhong Yao Za Zhi, 45(18), 4419-4424. [Link]

-

Faraone, I., & Milella, L. (2019). Natural Product Structure Elucidation by NMR Spectroscopy. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. Molecules, 28(15), 5861. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Creative Biostructure. (n.d.). How Does NMR Help Identify Natural Compounds?. Creative Biostructure Resources. [Link]

-

Singh, B., & Dan, K. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 5(6). [Link]

-

Pfoze, N. L., Myrboh, B., Kumar, Y., & Rohman, M. R. (2014). Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies, 2(2), 45-51. [Link]

-

Pfoze, N. L., et al. (2014). Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies. [Link]

-

Uddin, J., et al. (2022). Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. Journal of the Saudi Society of Agricultural Sciences, 21(7), 469-477. [Link]

-

van Agthoven, M. A., et al. (2012). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Comprehensive Natural Products II, 263-309. [Link]

-

Simanek, V. (2006). Quaternary protoberberine alkaloids. Collection of Czechoslovak Chemical Communications, 71(2), 151-182. [Link]

-

Dvořáková, S., Šimánek, V., & Preininger, V. (1978). Isolation and identification of alkaloids from fruits of Berberis thunbergii DC. Chem. Zvesti, 32(5), 708-712. [Link]

-

Jana, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances, 14(1), 205-217. [Link]

-

Jana, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Publishing. [Link]

-

Jana, S., et al. (2024). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. ResearchGate. [Link]

-

Zhang, Y., et al. (2018). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers, 5(10), 1604-1607. [Link]

-

International Center for Chemical and Biological Sciences. (n.d.). ESI-MS/MS of Natural Products' Project. ICCBS. [Link]

-

Laskin, J., & Yang, Z. (2014). Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. LCGC North America, 32(8), 564-573. [Link]

-

Mohimani, H., & Pevzner, P. A. (2014). Mass spectrometry of Natural Products: Current, Emerging and Future Technologies. Natural Product Reports, 31(6), 733-741. [Link]

-

Roesch, K. R., & Larock, R. C. (2002). Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines: the total synthesis of this compound. The Journal of Organic Chemistry, 67(1), 86-94. [Link]

-

Malyarenko, O. S., et al. (2020). High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) characteristics of the chromatographic peaks of Ech A oxidation products at retention time 7.79 min. ResearchGate. [Link]

-

da Silva, F. M. A., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 31(10), 2131-2140. [Link]

Sources

- 1. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloids from Corydalis decumbens modulate neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C18H13NO5 | CID 11012728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. plantsjournal.com [plantsjournal.com]

- 7. Mass spectrometry of Natural Products: Current, Emerging and Future Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bionmr.unl.edu [bionmr.unl.edu]

- 10. omicsonline.org [omicsonline.org]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. Synthesis of isoquinolines and pyridines by the palladium/copper-catalyzed coupling and cyclization of terminal acetylenes and unsaturated imines: the total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Decumbenine B: A Technical Guide on an Emerging Isoquinoline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the isoquinoline alkaloid Decumbenine B. As a compound of interest derived from the medicinal plant Corydalis decumbens, this document synthesizes the current, albeit emerging, understanding of its pharmacological potential. In light of the limited in-depth pharmacological data specifically for this compound, this guide will also draw upon closely related alkaloids from the same plant to illustrate the methodologies and potential mechanisms of action relevant to this class of compounds.

Introduction to this compound and the Corydalis Alkaloids

This compound is an isoquinoline alkaloid identified from Corydalis decumbens, a plant with a history of use in traditional medicine.[1] The isoquinoline alkaloid family is known for a wide array of biological activities, and compounds isolated from Corydalis species are no exception, exhibiting potential antiviral, anticancer, antibacterial, antihypertensive, and antidiabetic effects.[2] While research into this compound is in its preliminary stages, its chemical classification places it within a group of compounds with significant therapeutic interest. However, it is also noted that some alkaloids in this class may present side effects, such as gastrointestinal issues.[2]

Reported Pharmacological Potential of this compound

Current literature suggests that this compound possesses a range of biological activities, primarily in the realms of antimicrobial and anticancer research.[3] There are also indications of potential anti-inflammatory and antineuralgic properties.[3][4] The unique chemical structure of this compound is thought to enable interaction with multiple biological targets, making it a person of interest for drug discovery.[3]

Antimicrobial Activity

Preliminary studies have indicated that this compound and its analogs may have antimicrobial properties, suggesting their potential as candidates for treating infections.[3]

Anticancer and Anti-inflammatory Potential

As an isoquinoline alkaloid, this compound is associated with potential anticancer and anti-inflammatory effects, common to this class of compounds.[2][3] Further research is needed to validate and quantify these activities.

Illustrative Case Study: Anti-inflammatory Activity of Corydecumbensine, an Alkaloid from Corydalis decumbens

Given the limited specific data on this compound's mechanism of action, we will examine a related, newly discovered phthalideisoquinoline alkaloid from the same plant, corydecumbensine, to illustrate the potential anti-inflammatory properties and the experimental approaches used for their evaluation.[1]

Mechanism of Action: Inhibition of Nitric Oxide Production

A study on corydecumbensine demonstrated its significant inhibitory effect on the release of nitric oxide (NO) in a lipopolysaccharide (LPS)-induced inflammation model in mouse macrophage RAW264.7 cells.[1] LPS stimulation of macrophages typically leads to the upregulation of inducible nitric oxide synthase (iNOS), resulting in a surge of NO, a key mediator in the inflammatory process. The ability of corydecumbensine to curb NO release points to its potential as an anti-inflammatory agent.[1]

The proposed mechanism of action for the anti-inflammatory effects of alkaloids like corydecumbensine often involves the modulation of key signaling pathways, such as the NF-κB pathway, which is a critical regulator of the expression of pro-inflammatory genes, including iNOS.

Caption: Proposed anti-inflammatory mechanism of Corydecumbensine.

Experimental Protocols

To provide a practical context for researchers, this section details a representative experimental protocol for assessing the anti-inflammatory activity of a compound like this compound, based on the methods used for corydecumbensine.[1]

Cell Culture and Treatment

-

Cell Line: Mouse macrophage cell line RAW264.7.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: The Griess test measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

After the 24-hour incubation period, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (sulfanilamide solution) and incubated for 10 minutes at room temperature in the dark.

-

50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) is then added and the mixture is incubated for another 10 minutes at room temperature in the dark.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.

-

Sources

- 1. [One new phthalideisoquinoline alkaloid from bulbs of Corydalis decumbens] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pub.iapchem.org [pub.iapchem.org]

Unraveling the Anticancer Potential of Decumbenine B: A Proposed Mechanism of Action and Technical Guide for Investigation

Abstract

Decumbenine B, a naturally occurring isoquinoline alkaloid isolated from Corydalis decumbens, represents a promising yet underexplored candidate in the vast landscape of potential anticancer therapeutics.[1][2] While direct, comprehensive studies on its mechanism of action in cancer cells are currently limited, preliminary evidence from related compounds and the broader class of alkaloids suggests a compelling avenue for investigation. This technical guide puts forth a hypothesized mechanism of action for this compound, centering on the inhibition of the critical PI3K/Akt signaling pathway, a frequently dysregulated cascade in numerous malignancies. We provide a structured, in-depth framework for researchers and drug development professionals to rigorously test this hypothesis, complete with detailed experimental protocols, expected data outcomes, and advanced data visualization. Our objective is to furnish the scientific community with a robust roadmap to unlock the therapeutic potential of this intriguing natural product.

Introduction: The Imperative for Novel Anticancer Agents

The relentless pursuit of novel anticancer agents is a cornerstone of modern biomedical research. Natural products, with their inherent structural diversity and biological activity, have historically been a rich source of chemotherapeutic drugs.[3][4][5] Isoquinoline alkaloids, a class of nitrogen-containing heterocyclic compounds, have demonstrated a wide array of pharmacological activities, including potent antitumor effects.[6] this compound, an isoquinoline alkaloid, has been identified in Corydalis decumbens, a plant with traditional medicinal uses.[1][2] However, the specific molecular mechanisms through which this compound may exert anticancer effects remain largely unelucidated. This guide aims to bridge this knowledge gap by proposing a testable hypothesis and providing the technical means for its validation.

A Proposed Mechanism of Action: Targeting the PI3K/Akt Signaling Nexus

We hypothesize that the primary anticancer mechanism of this compound involves the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell proliferation, survival, growth, and metastasis, and its aberrant activation is a hallmark of many cancers.[7][8] This hypothesis is predicated on indirect evidence from a study on the extract of Corydalis decumbens and its other constituent alkaloids, which demonstrated an inhibitory effect on the PI3K/Akt pathway in a non-cancer context.[2]

Inhibition of the PI3K/Akt pathway by this compound is postulated to trigger a cascade of downstream events, including:

-

Induction of Apoptosis: By inhibiting Akt, a key survival kinase, this compound may lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic factors, ultimately driving programmed cell death.

-

Cell Cycle Arrest: The PI3K/Akt pathway influences the expression and activity of key cell cycle regulators. Its inhibition is expected to cause a halt in cell cycle progression, preventing cancer cell proliferation.

-

Inhibition of Metastasis: Akt promotes cell migration and invasion, critical steps in the metastatic cascade. This compound-mediated inhibition of Akt could therefore curtail the metastatic potential of cancer cells.

The following diagram illustrates the proposed signaling pathway targeted by this compound.

Experimental Validation: A Step-by-Step Technical Guide

To rigorously test the proposed mechanism of action, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a comprehensive assessment of this compound's anticancer effects. The overall experimental workflow is depicted below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the concentration of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins in the PI3K/Akt pathway and markers of apoptosis and cell cycle.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, cleaved caspase-3, Bcl-2, Cyclin D1, and CDK4 overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Transwell Invasion Assay

Objective: To assess the effect of this compound on cancer cell invasion.

Protocol:

-

Chamber Preparation: Coat the upper surface of a Transwell insert with Matrigel.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.

-

Treatment: Add this compound at sub-lethal concentrations to the upper chamber.

-

Chemoattractant: Add complete medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with crystal violet. Count the number of stained cells under a microscope.

Data Interpretation and Expected Outcomes

The collective data from these experiments will provide a comprehensive picture of this compound's anticancer activity. Below are tables summarizing the expected quantitative outcomes that would support our central hypothesis.

Table 1: Expected IC50 Values of this compound

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MCF-7 | 45.2 ± 3.1 | 25.8 ± 2.5 | 15.1 ± 1.8 |

| PC-3 | 52.6 ± 4.5 | 30.1 ± 3.2 | 18.9 ± 2.1 |

| A549 | 60.3 ± 5.2 | 35.7 ± 3.9 | 22.4 ± 2.7 |

Table 2: Expected Apoptosis and Cell Cycle Arrest Data (at 48h, IC50 concentration)

| Cell Line | % Apoptotic Cells | % G0/G1 Arrest | % G2/M Arrest |

| MCF-7 | 35.4 ± 4.2 | 68.2 ± 5.1 | 10.3 ± 1.5 |

| PC-3 | 40.1 ± 3.8 | 72.5 ± 6.3 | 8.9 ± 1.2 |

| A549 | 32.8 ± 3.5 | 65.9 ± 4.8 | 12.1 ± 1.9 |

Table 3: Expected Changes in Protein Expression (Fold Change vs. Control)

| Protein | Expected Fold Change |

| p-Akt/Akt | ↓ 0.3 ± 0.05 |

| p-mTOR/mTOR | ↓ 0.4 ± 0.08 |

| Cleaved Caspase-3 | ↑ 3.5 ± 0.4 |

| Bcl-2 | ↓ 0.2 ± 0.04 |

| Cyclin D1 | ↓ 0.3 ± 0.06 |

| CDK4 | ↓ 0.4 ± 0.07 |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for elucidating the anticancer mechanism of this compound. The proposed hypothesis, centered on the inhibition of the PI3K/Akt pathway, offers a logical starting point for investigation. The detailed experimental protocols are designed to yield robust and reproducible data that will either substantiate or refute this hypothesis.

Should the experimental data align with the expected outcomes, it would strongly suggest that this compound is a potent inhibitor of the PI3K/Akt signaling pathway with significant therapeutic potential. Future research should then focus on in vivo studies using xenograft models to assess its efficacy and safety in a preclinical setting.[9] Furthermore, structure-activity relationship (SAR) studies could be initiated to synthesize more potent and selective analogues of this compound.[6] The journey from a natural product to a clinical drug is arduous, but with a systematic and rigorous scientific approach, the therapeutic promise of compounds like this compound can be fully realized.

References

-

Natural compounds as anticancer agents: Experimental evidence. PMC. [Link]

-

Experimental and Computational Approaches in Leveraging Natural Compounds for Network based Anti-cancer Medicine. Longdom Publishing. [Link]

-

This compound | C18H13NO5 | CID 11012728. PubChem. [Link]

-

Natural Products as Anticancer Agents: Current Status and Future Perspectives. MDPI. [Link]

-

Thrombosis inhibited by Corydalis decumbens through regulating PI3K-Akt pathway. ScienceDirect. [Link]

-

Anticancer effects of natural compounds from plants in different experimental systems. ResearchGate. [Link]

-

Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. PMC. [Link]

-

Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Publishing. [Link]

-

G2 cell cycle arrest, down-regulation of cyclin B, and induction of mitotic catastrophe by the flavoprotein inhibitor diphenyleneiodonium. PubMed. [Link]

-

Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. ResearchGate. [Link]

-

Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Publishing. [Link]

-

Herbal medicine exhibiting cell cycle arrest: A short review. WJBPHS. [Link]

-

Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells. PubMed Central. [Link]

-

The PI3K/Akt Pathway: Recent Progress in the Development of ATP-Competitive and Allosteric Akt Kinase Inhibitors. Sci-Hub. [Link]

-

Metastasis of hormone-independent breast cancer to lung and bone is decreased by α-difluoromethylornithine treatment. PMC. [Link]

-

Stilbene B10 induces apoptosis and tumor suppression in lymphoid Raji cells by BTK-mediated regulation of the KRAS/HDAC1/EP300/PEBP1 axis. PubMed. [Link]

-

5-Demethylnobiletin mediates cell cycle arrest and apoptosis via the ERK1/2/AKT/STAT3 signaling pathways in glioblastoma cells. Frontiers. [Link]

-

Schisandrin B Attenuates Cancer Invasion and Metastasis Via Inhibiting Epithelial-Mesenchymal Transition. PMC. [Link]

-

Inhibition of the PI3K/AKT-NF-κB pathway with curcumin enhanced radiation-induced apoptosis in human Burkitt's lymphoma. PubMed. [Link]

-

Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. PMC. [Link]

-

Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin. PMC. [Link]

-

Ketogenesis promotes triple-negative breast cancer metastasis via calpastatin β-hydroxybutyrylation. PMC. [Link]

-

Role of the NFκB-signaling pathway in cancer. ScienceOpen. [Link]

-

BA inhibited the PI3K/Akt signaling pathway. (A,B) The PI3K/Akt pathway... ResearchGate. [Link]

-

Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Frontiers. [Link]

-

Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin. PubMed. [Link]

-

Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. MDPI. [Link]

-

Silibinin is a suppressor of the metastasis-promoting transcription factor ID3. PubMed. [Link]

-

Signal Pathways in Cancer. PubMed. [Link]

-

Sanguinarine impedes metastasis and causes inversion of epithelial to mesenchymal transition in breast cancer. PubMed. [Link]

-

Curcumin induces apoptosis-independent death in oesophageal cancer cells. PubMed. [Link]

-

Regulation of Cell-Signaling Pathways by Berbamine in Different Cancers. PubMed. [Link]

-

Lucialdehyde B suppresses proliferation and induces mitochondria-dependent apoptosis in nasopharyngeal carcinoma CNE2 cells. PubMed. [Link]

-

Cinchonine-induced cell death in pancreatic cancer cells by downregulating RRP15. PubMed. [Link]

Sources

- 1. This compound | C18H13NO5 | CID 11012728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thrombosis inhibited by Corydalis decumbens through regulating PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Metastasis of hormone-independent breast cancer to lung and bone is decreased by α-difluoromethylornithine treatment - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Decumbenine B: A Promising Isoquinoline Alkaloid

An In-Depth Technical Guide to the Antimicrobial Activity Spectrum of Decumbenine B

This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, an isoquinoline alkaloid of significant interest to researchers, scientists, and drug development professionals. This document synthesizes the current understanding of its activity spectrum, the scientific methodologies for its evaluation, and its potential as a lead compound for novel antimicrobial agents.

This compound is a naturally occurring isoquinoline alkaloid isolated from the plant Corydalis decumbens, a species with a history of use in traditional medicine.[1] The genus Corydalis is a rich source of bioactive alkaloids, which are known to possess a wide range of pharmacological properties, including analgesic, anti-inflammatory, antibacterial, and antitumor activities.[2]

Chemically, this compound possesses a complex and rigid structure that is amenable to synthetic modification, making it an attractive scaffold for medicinal chemistry campaigns.[1][3] Its molecular formula is C₁₈H₁₃NO₅. Several total syntheses of this compound have been developed, which is crucial for its further investigation and potential development.[4]

Preliminary studies have indicated that this compound exhibits a noteworthy antimicrobial profile, with activity against both Gram-positive and Gram-negative bacteria.[1] Reports suggest that its minimum inhibitory concentration (MIC) values are comparable to those of some established antibiotics, highlighting its potential as a natural antimicrobial agent.[1]

Antimicrobial Spectrum of this compound and Related Alkaloids

While specific quantitative data for this compound against a broad panel of microbial strains is not extensively documented in publicly available literature, preliminary findings consistently report its efficacy against both Gram-positive and Gram-negative bacteria.[1]

To provide a scientifically grounded context for the potential antimicrobial spectrum of this compound, the following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for other isoquinoline alkaloids isolated from Corydalis species. This comparative data offers valuable insights into the potential potency and spectrum of this compound.

Table 1: Reported MIC Values of Isoquinoline Alkaloids from Corydalis Species Against Various Bacteria

| Alkaloid | Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |

| Hypeontine | Pseudomonas aeruginosa | Negative | 64.0 | |

| (1′R,2′S)-Coptichine B | Staphylococcus aureus | Positive | 3.12 | |

| Bacillus subtilis | Positive | 3.12 | ||

| Escherichia coli | Negative | 12.5 | ||

| Pseudomonas aeruginosa | Negative | 6.25 |

Note: This table provides contextual data on related compounds due to the limited availability of specific MIC values for this compound in the reviewed literature.

Beyond its antibacterial properties, some studies on isoquinoline alkaloids from Corydalis species have also investigated their antifungal activity. While one study reported no notable antibacterial effects for a selection of 33 isoquinoline alkaloids, it did find significant antifungal activity against Candida albicans at a concentration of 8 µg/mL.[5] This suggests that the antifungal potential of this compound warrants further investigation.

Methodologies for Determining Antimicrobial Activity

The evaluation of the antimicrobial spectrum of a compound like this compound relies on standardized and robust laboratory techniques. The following sections detail the protocols for two of the most common assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Causality Behind Experimental Choices:

-

Standardized Inoculum: Using a standardized bacterial concentration is critical for the reproducibility and comparability of MIC results.

-

Serial Dilution: This allows for the precise determination of the minimum concentration required for inhibition.

-

Growth Medium: The choice of broth is crucial as it must support the growth of the test organism without interfering with the activity of the antimicrobial agent.

Caption: Workflow for MIC determination using broth microdilution.

Agar Well/Disk Diffusion Assay

The agar diffusion method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.

Protocol:

-

Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Application of this compound:

-

Well Diffusion: Wells are created in the agar using a sterile borer, and a defined volume of this compound solution is added to each well.

-

Disk Diffusion: Sterile paper disks are impregnated with a known concentration of this compound and placed on the agar surface.

-

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around the well or disk is measured. The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.

Caption: Workflow for the agar well/disk diffusion assay.

Potential Mechanism of Antimicrobial Action

The precise molecular mechanism by which this compound exerts its antimicrobial effects is not yet fully elucidated. However, based on the known mechanisms of other isoquinoline alkaloids, several hypotheses can be proposed:

-

Inhibition of Cell Wall Synthesis: Some alkaloids interfere with the enzymes responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of many alkaloids allows them to intercalate into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Nucleic Acid and Protein Synthesis: Certain alkaloids can bind to bacterial DNA or ribosomes, thereby inhibiting replication, transcription, or translation.

-

Inhibition of Key Metabolic Enzymes: this compound may act as an inhibitor of essential bacterial enzymes involved in metabolic pathways crucial for survival.

Further research, including transcriptomic and proteomic studies of bacteria treated with this compound, is required to definitively identify its molecular targets.

Cytotoxicity and Potential for Drug Development

An important consideration in the development of any new antimicrobial agent is its potential toxicity to host cells. While comprehensive cytotoxicity data for this compound is limited, it is a critical parameter that must be thoroughly evaluated. Studies on other isoquinoline alkaloids have shown a range of cytotoxic effects, which can be both a desired trait in anticancer applications and an undesirable side effect in antimicrobial therapy. The therapeutic index, the ratio between the toxic dose and the therapeutic dose, will be a key determinant of the clinical potential of this compound and its analogues.

Conclusion

This compound is a promising isoquinoline alkaloid with demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. While further research is needed to fully characterize its antimicrobial spectrum and elucidate its mechanism of action, its unique chemical structure and potent bioactivity make it a compelling candidate for further investigation in the quest for new antimicrobial drugs. The methodologies outlined in this guide provide a robust framework for the continued exploration of this compound and other natural products as potential solutions to the growing challenge of antimicrobial resistance.

References

-

ResearchGate. Isolation of Isoquinoline Alkaloids from the Tuber of Corydalis turtschaninovii and their Inhibition Activity on Low Density Lipoprotein Oxidation. Available from: [Link].

-

ResearchGate. Antiviral and Antimicrobial Profiles of Selected Isoquinoline Alkaloids from Fumaria and Corydalis Species. Available from: [Link].

-

ResearchGate. Isoquinoline alkaloids from the Corydalis tomentella with potential anti-hepatoma and antibacterial activities | Request PDF. Available from: [Link].

-

DOI. Discovery of lead compounds from pseudo-natural macrocycles enabled by modular biomimetic strategy. Available from: [Link].

-

PubMed. Antibacterial activity of corydalis saxicola bunting total alkaloids against Porphyromonas gingivalis in vitro. Available from: [Link].

-

RSC Publishing. Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. Available from: [Link].

-

DOI. Synthesis of a 3-arylisoquinoline alkaloid, this compound. European Journal of Organic Chemistry, 2007 (26) (2007), pp. 4320-4327. Available from: [Link].

-

ResearchGate. An efficient synthesis of pyrrole and fluorescent isoquinoline derivatives using NaN3/NH4Cl promoted intramolecular aza-annulation | Request PDF. Available from: [Link].

-

PubMed. Alkaloids from Corydalis decumbens modulate neuronal excitability. Available from: [Link].

-

PubMed. [One new phthalideisoquinoline alkaloid from bulbs of Corydalis decumbens]. Available from: [Link].

-

MDPI. Antitumor Alkaloids in Tibetan Corydalis: Chemical Diversity and Pharmacological Insights. Available from: [Link].

-

ResearchGate. (PDF) Screening methods to determine antibacterial activity of natural products. Available from: [Link].

-

PubMed. Antidepressant alkaloids from the rhizomes of Corydalis decumbens. Available from: [Link].

-

ResearchGate. Structures, biomimetic synthesis, and anti-SARS-CoV-2 activity of two pairs of enantiomeric phenylpropanoid-conjugated protoberberine alkaloids from the rhizomes of Corydalis decumbens. Available from: [Link].

Sources

Navigating the Bioactive Landscape: A Technical Guide to the Initial Biological Screening of Decumbenine B Derivatives

Foreword: The Rationale for Exploration

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological relevance. Within this vast repository, isoquinoline alkaloids have consistently emerged as privileged scaffolds, yielding compounds with potent and varied pharmacological activities. Decumbenine B, an isoquinoline alkaloid isolated from Corydalis species, represents a promising, yet underexplored, chemical entity. While the parent compound provides a starting point, the systematic synthesis and screening of its derivatives offer a rational pathway to enhancing potency, selectivity, and drug-like properties. Alkaloids from the Corydalis genus, and the structurally related lycorine-type alkaloids, are known to exhibit a wide spectrum of biological activities, including anti-proliferative, anti-inflammatory, antiviral, and acetylcholinesterase (AChE) inhibitory effects.[1] This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of a library of novel this compound derivatives, designed to efficiently identify and characterize promising lead compounds for further development.

Our approach is structured as a multi-tiered screening cascade. This strategy initiates with broad, high-throughput phenotypic assays to identify general bioactivity and cytotoxicity, followed by more specific, mechanism-oriented secondary assays to elucidate the pharmacological potential of the most promising candidates. This funneling approach ensures that resources are focused on derivatives with the highest potential for therapeutic translation.

Chapter 1: The Strategic Screening Cascade: From Broad Activity to Mechanistic Insight

The initial screening of a novel compound library necessitates a balance between breadth and depth. The goal is to cast a wide net to capture a range of potential activities without prematurely focusing on a single mechanism. Based on the known pharmacological profile of related isoquinoline alkaloids, we propose a primary screening panel focused on three key areas: cytotoxicity, anti-inflammatory potential, and antimicrobial activity.[2] Hits from this primary screen will then be advanced to a panel of secondary, mechanism-of-action assays.

This tiered approach is critical for efficient drug discovery. Primary screening acts as a coarse filter, identifying any derivative with significant biological effects. The secondary assays then provide a higher-resolution picture, helping to deconvolute the specific cellular pathways being modulated. This logical progression from "what it does" to "how it does it" is fundamental to building a robust data package for a new chemical series.

Below is a logical workflow diagram illustrating the proposed screening cascade.

Caption: A multi-tiered workflow for screening this compound derivatives.

Chapter 2: Primary Screening Protocols: Establishing a Bioactivity Baseline

The primary screen is designed for high-throughput evaluation to rapidly assess the broad biological effects of the this compound derivatives.

Cytotoxicity Screening: The MTT Assay

Rationale: A cytotoxicity screen is the foundational first step. It identifies compounds that affect cell viability and provides an essential therapeutic window when compared with other bioactivities. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.[3][4] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma, MCF-7 breast carcinoma) into 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the appropriate wells, resulting in a final concentration range (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[5]

-

Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration) value for each derivative.

Anti-Inflammatory Screening

Rationale: Chronic inflammation is implicated in numerous diseases, and many natural products exhibit potent anti-inflammatory effects.[6] We will utilize two standard in vitro models: lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to measure nitric oxide (NO) production and human monocytic cells (THP-1) to measure Tumor Necrosis Factor-alpha (TNF-α) release.[7][8]

Protocol 2.2.1: Nitric Oxide (NO) Inhibition Assay

-

Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[8]

-

Nitrite Measurement: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9]

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.

-

Cytotoxicity Control: Simultaneously run a parallel MTT assay under the same conditions to ensure that the observed NO inhibition is not due to cytotoxicity.

Protocol 2.2.2: TNF-α Release Inhibition Assay

-

Cell Differentiation & Plating: Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours. Seed the differentiated cells in a 96-well plate.[10]

-

Treatment and Stimulation: Pre-treat the cells with the derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 17-24 hours.[7][11]

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

ELISA: Quantify the amount of TNF-α in the supernatant using a commercial Human TNF-α ELISA kit, following the manufacturer’s protocol.

-

Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated control.

Antimicrobial Screening: Broth Microdilution Method

Rationale: The emergence of antibiotic resistance necessitates the search for new antimicrobial agents. Natural products are a historically rich source of such compounds. The broth microdilution method is a standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) to determine the Minimum Inhibitory Concentration (MIC) of a substance.[12][13]

Protocol 2.3: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each this compound derivative in an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]

-

Inoculation: Add the standardized inoculum to each well containing the test compound. Include a positive control (bacteria with no compound) and a negative control (medium only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth.[12]

Chapter 3: Secondary Screening: Elucidating the Mechanism of Action

Derivatives that demonstrate significant and selective activity in the primary screens ("hits") will be advanced for secondary evaluation. The goal here is to begin understanding how these compounds exert their effects.

Anticancer Mechanism of Action

Rationale: For derivatives showing potent cytotoxicity against cancer cell lines, it is crucial to determine if the mechanism involves inducing programmed cell death (apoptosis) and/or cell cycle arrest. Furthermore, given that many alkaloids, including those related to lycorine, function as topoisomerase inhibitors, this is a key pathway to investigate.[6][15][16]

Potential Mechanisms of Action for Cytotoxic Hits

Caption: Potential anticancer mechanisms of action for this compound derivatives.

-

Apoptosis and Cell Cycle Analysis: Flow cytometry using Annexin V/Propidium Iodide (PI) staining can quantify apoptotic versus necrotic cell death. Cell cycle distribution can be analyzed by PI staining of DNA content. Lycorine, for instance, is known to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and can arrest the cell cycle.[6]

-

Topoisomerase Inhibition Assays: Commercially available kits can measure the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I or the decatenation of kDNA by Topoisomerase II. Protoberberine alkaloids have demonstrated the ability to inhibit topoisomerase I.[15][17]

Acetylcholinesterase (AChE) Inhibition

Rationale: Several isoquinoline alkaloids from Corydalis species have shown potent AChE inhibitory activity, a key therapeutic strategy for Alzheimer's disease.[18] This assay is therefore a logical secondary screen for all derivatives, regardless of their primary screening results.

-

Ellman's Assay: This colorimetric method is the gold standard for measuring AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which can be monitored over time. The inhibitory potential of the this compound derivatives can be quantified by measuring the reduction in reaction rate.[19]

Chapter 4: Data Interpretation and Hit Prioritization

The culmination of this screening cascade is a rich dataset that requires careful analysis to identify the most promising derivatives for further study.

Data Summary and Visualization

All quantitative data should be summarized in clear, concise tables to facilitate comparison across the derivative library.

Table 1: Illustrative Primary Screening Data Summary

| Derivative ID | Cytotoxicity IC₅₀ (µM) (A549 Cells) | NO Inhibition IC₅₀ (µM) (RAW 264.7) | TNF-α Inhibition IC₅₀ (µM) (THP-1) | Antimicrobial MIC (µg/mL) (S. aureus) |

| Dec-B-001 | 15.2 | > 100 | 85.4 | > 128 |

| Dec-B-002 | 1.8 | 5.5 | 3.1 | 64 |

| Dec-B-003 | > 100 | 12.3 | 9.7 | 128 |

| Dec-B-004 | 5.6 | 6.1 | 4.8 | > 128 |

| Dec-B-005 | 89.1 | > 100 | > 100 | 8 |

| Control | Doxorubicin: 0.2 | L-NAME: 25.1 | Dexamethasone: 0.5 | Vancomycin: 1 |

Defining a "Hit" and Prioritization

A "hit" is a derivative that meets predefined activity and selectivity criteria. For example:

-

Potent Cytotoxic Hit: IC₅₀ < 10 µM in a cancer cell line.

-

Selective Cytotoxic Hit: IC₅₀ in a non-cancerous cell line (e.g., primary fibroblasts) is at least 10-fold higher than in a cancer cell line.

-

Potent Anti-inflammatory Hit: IC₅₀ < 20 µM for NO or TNF-α inhibition with no significant cytotoxicity at that concentration.

-

Potent Antimicrobial Hit: MIC ≤ 16 µg/mL.

Prioritization will be based on a combination of potency, selectivity, and novelty of the potential mechanism of action. A derivative like Dec-B-002 from the table above would be a high-priority candidate due to its potent activity across cytotoxic and anti-inflammatory assays. In contrast, Dec-B-005 would be prioritized for its selective antimicrobial activity. These prioritized hits will form the basis for more advanced preclinical studies, including structure-activity relationship (SAR) analysis and in vivo efficacy models.

Conclusion

This technical guide outlines a logical, robust, and efficient strategy for the initial biological characterization of novel this compound derivatives. By employing a tiered screening cascade grounded in the known pharmacology of related alkaloids, this approach maximizes the probability of identifying and validating new lead compounds. The detailed protocols and data interpretation framework provide a self-validating system to ensure scientific integrity and guide researchers toward the most promising candidates for the next generation of therapeutics.

References

-

Iranshahy, M., Quinn, R. J., & Iranshahi, M. (2014). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Advances, 4(26), 13247-13263. Available from: [Link]

-

Ghosh, A., et al. (2017). Lycorine: A prospective natural lead for anticancer drug discovery. Pharmacological Research, 120, 154-165. Available from: [Link]

-

Gademann, K., et al. (2005). Inhibition of DNA topoisomerase I by natural and synthetic mono- and dimeric protoberberine alkaloids. Journal of Medicinal Chemistry, 48(12), 4165-4172. Available from: [Link]

-

Lamoral-Theys, D., et al. (2010). Lycorine and its Derivatives for Anticancer Drug Design. Mini Reviews in Medicinal Chemistry, 10(1), 41-50. Available from: [Link]

-

Orhan, I., et al. (2006). Isoquinoline derivatives as potential acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(8), 2170-2172. Available from: [Link]

-

Iranshahy, M., Quinn, R. J., & Iranshahi, M. (2014). Biologically active isoquinoline alkaloids with drug-like properties from the genus Corydalis. RSC Advances. Available from: [Link]

-

Gademann, K., et al. (2005). Inhibition of DNA Topoisomerase I by Natural and Synthetic Mono- and Dimeric Protoberberine Alkaloids. Semantic Scholar. Available from: [Link]

-

CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

-

Das, S., et al. (2016). Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases. Current Genomics, 17(1), 74-92. Available from: [Link]

-

Yang, F., et al. (2012). Bioactive isoquinoline alkaloids from Corydalis saxicola. Planta Medica, 78(1), 69-74. Available from: [Link]

-

Zhang, Y., et al. (2024). Uncover the anticancer potential of lycorine. ResearchGate. Available from: [Link]

-

Szewczyk, A., et al. (2021). Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts. Molecules, 26(2), 295. Available from: [Link]

-

Chillemi, G., et al. (2021). Natural Compounds as Therapeutic Agents: The Case of Human Topoisomerase IB. International Journal of Molecular Sciences, 22(8), 4153. Available from: [Link]

-

Wang, C., et al. (2014). Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 19(12), 21019-21033. Available from: [Link]

-

ResearchGate. (2024). The anticancer activities of lycorine and lycorine hydrochloride in vivo. Available from: [Link]

-

Liu, Y., et al. (2020). Cholinesterase inhibitory isoquinoline alkaloids from Corydalis mucronifera. Phytochemistry, 170, 112211. Available from: [Link]

-

Orhan, G., et al. (2023). Cholinesterase Inhibitory and In Silico Toxicity Assessment of Thirty-Four Isoquinoline Alkaloids - Berberine as the Lead Compound. Molecules, 28(8), 3494. Available from: [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Iranshahy, M., et al. (2014). Biologically Active Isoquinoline Alkaloids with Drug-Like Properties from the Genus Corydalis. ResearchGate. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Al-Khazaleh, E., et al. (2020). The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Applied Sciences, 10(11), 3698. Available from: [Link]

-

Su, J., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(1), 356-365. Available from: [Link]

-

Yang, F., et al. (2011). Bioactive isoquinoline alkaloids from Corydalis saxicola. Semantic Scholar. Available from: [Link]

-

National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Available from: [Link]

-

Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Available from: [Link]

-

Zhang, J. H., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Combinatorial Chemistry & High Throughput Screening, 14(5), 356-365. Available from: [Link]

-

Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

-

Clinical and Laboratory Standards Institute. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Available from: [Link]

-

Zhang, J. H., et al. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. ResearchGate. Available from: [Link]

-

Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available from: [Link]

-

Ha, S. K., et al. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 153(3), 724-730. Available from: [Link]

-

Pheng, O., et al. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. Available from: [Link]

-

Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Available from: [Link]

-

Siddiqui, R. A., et al. (2006). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 30(4), 309-314. Available from: [Link]

-

Li, L. H., et al. (1984). Mechanism of action of didemnin B, a depsipeptide from the sea. Cancer Letters, 23(3), 279-288. Available from: [Link]

-

JRC Technical Reports. (n.d.). Detection of cytokine release in THP-1 cells. Available from: [Link]

-

Hira, K., & Begum, A. S. (2021). Methods for Evaluation of TNF-α Inhibition Effect. Methods in Molecular Biology. Available from: [Link]

-

Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Advances. Available from: [Link]

-

Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. ResearchGate. Available from: [Link]

-

Mondal, S., et al. (2026). Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to this compound analogues with photophysical applications. RSC Publishing. Available from: [Link]

-

Zhang, Y., et al. (2017). Total synthesis of the isoquinoline alkaloid this compound via Ru(iii)-catalyzed C–H activation. Organic Chemistry Frontiers. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. atcc.org [atcc.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thaiscience.info [thaiscience.info]

- 10. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]

- 11. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. protocols.io [protocols.io]

- 15. Inhibition of DNA topoisomerase I by natural and synthetic mono- and dimeric protoberberine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of DNA Topoisomerase I by Natural and Synthetic Mono‐ and Dimeric Protoberberine Alkaloids | Semantic Scholar [semanticscholar.org]

- 18. Bioactive isoquinoline alkaloids from Corydalis saxicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Decumbenine B: A Technical Guide to a Promising Isoquinoline Alkaloid for Therapeutic Development

Abstract

Decumbenine B, a naturally occurring isoquinoline alkaloid isolated from Corydalis decumbens, has emerged as a compelling candidate for therapeutic agent development.[1] This technical guide provides an in-depth overview of this compound, consolidating current research on its chemical properties, synthesis, and multifaceted biological activities. We delve into its potential as an anticancer, anti-inflammatory, antimicrobial, and neuropharmacological agent, presenting available quantitative data and elucidating its known mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and insights to facilitate further investigation and therapeutic application of this promising natural product.

Introduction: The Therapeutic Potential of Isoquinoline Alkaloids